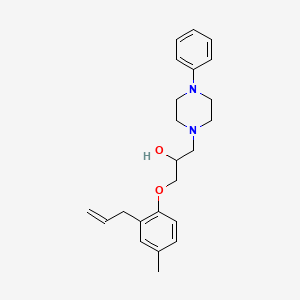
3-chloro-1-(4-methoxyphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-322545 is a compound known for its role as a glycogen synthase kinase-3 (GSK-3) inhibitor. It has been studied for its potential therapeutic applications, particularly in altering the lifespan of eukaryotic organisms .
Scientific Research Applications
WAY-322545 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of GSK-3 inhibitors.
Biology: It is used to study the effects of GSK-3 inhibition on cellular processes and organismal lifespan.
Medicine: It has potential therapeutic applications in diseases where GSK-3 is implicated, such as Alzheimer’s disease and diabetes.
Industry: It is used in the development of new drugs and therapeutic agents.
Chemical Reactions Analysis
WAY-322545 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
WAY-322545 exerts its effects by inhibiting the activity of glycogen synthase kinase-3. This inhibition affects various molecular targets and pathways, including those involved in cell proliferation, apoptosis, and metabolism. The exact mechanism involves binding to the active site of the enzyme, thereby preventing its interaction with substrates .
Comparison with Similar Compounds
WAY-322545 is unique in its specific inhibition of GSK-3. Similar compounds include:
Lithium chloride: A non-selective GSK-3 inhibitor.
SB-216763: A selective GSK-3 inhibitor with a different chemical structure.
CHIR-99021: Another selective GSK-3 inhibitor known for its high potency.
WAY-322545 stands out due to its specific binding affinity and potential therapeutic applications .
Properties
Molecular Formula |
C17H19ClN2O3 |
|---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
3-chloro-1-(4-methoxyphenyl)-4-(3-methylpiperidin-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H19ClN2O3/c1-11-4-3-9-19(10-11)15-14(18)16(21)20(17(15)22)12-5-7-13(23-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3 |
InChI Key |
PXGIAWSSFXNWBW-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
Canonical SMILES |
CC1CCCN(C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


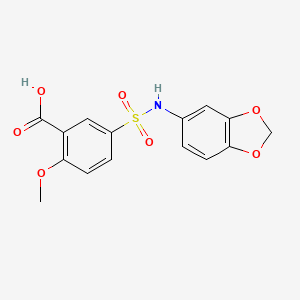
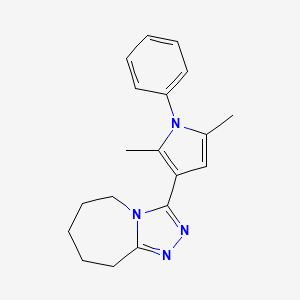
![N~1~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-3-(2-THIENYL)ACRYLAMIDE](/img/structure/B1226065.png)
![2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B1226066.png)
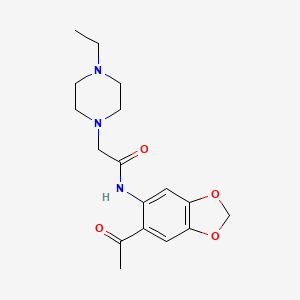

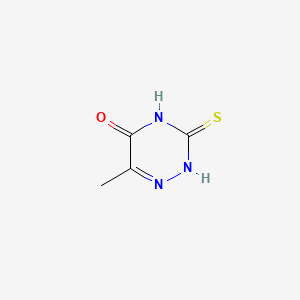
![2-[[4-(4-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1226072.png)
![1-(3,4-Dimethylphenyl)-2-[[5-[[2-(4-ethoxyanilino)-4-thiazolyl]methyl]-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1226074.png)
![1-[[1-Oxo-2-[[5-(phenylmethylthio)-1,3,4-thiadiazol-2-yl]thio]ethyl]amino]-3-phenylthiourea](/img/structure/B1226079.png)
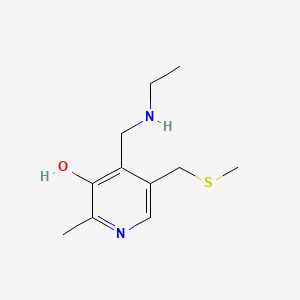
![2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1226086.png)
![N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide](/img/structure/B1226087.png)
